![molecular formula C18H13ClN2O3 B2470519 N-(2-benzoyl-4-chlorophenyl)-3-methylisoxazole-5-carboxamide CAS No. 946334-94-7](/img/structure/B2470519.png)
N-(2-benzoyl-4-chlorophenyl)-3-methylisoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylamine compounds . For example, a series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)formamide”, has a molecular formula of C14H10ClNO2 and an average mass of 259.688 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve hexamethylenetetramine as a reagent . In the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide”, include a linear formula of C20H13ClN2O4 .Scientific Research Applications
Antimicrobial Activity
N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide: has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Preliminary results suggest promising activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Effect
The compound was evaluated for its antioxidant properties using several assays:
These studies revealed that N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide exhibits antioxidant effects, which could be valuable in various contexts .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus . The compound’s impact on aquatic organisms is crucial for environmental safety. Preliminary results indicate a favorable toxicity profile .
In Silico Analysis
Computational studies explored the compound’s potential antimicrobial effect and toxicity. These simulations provide insights into its mode of action and safety profile .
Mechanism of Action
Target of Action
The primary targets of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide are yet to be identified. The compound is relatively new and research is ongoing to determine its specific targets and their roles in biological systems .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide are currently under investigation . These properties will determine the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of the compound’s action are still being studied . Preliminary research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings and to understand the underlying mechanisms.
Action Environment
The action, efficacy, and stability of N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSRJRMRKWFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-3-methylisoxazole-5-carboxamide |
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